REACTION_CXSMILES
|
[CH2:1]([N:8]([C:22](=[O:26])[CH2:23][C:24]#[N:25])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:13]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C>ClCCl>[NH2:25][C:24]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:13]=2)[C:9](=[O:10])[N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:22](=[O:26])[CH:23]=1
|
Name
|
1-Benzyl-1-(cyanoacetyl)-3-[3-(methoxycarbonyl)phenyl]urea
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Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C(=O)NC1=CC(=CC=C1)C(=O)OC)C(CC#N)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product filtered off
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(N(C(N1C1=CC(=CC=C1)C(=O)OC)=O)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |